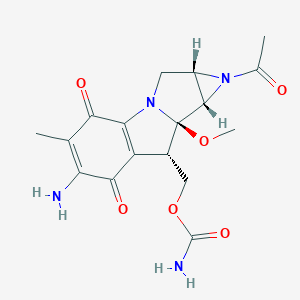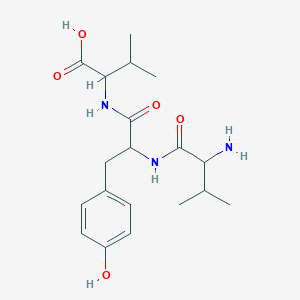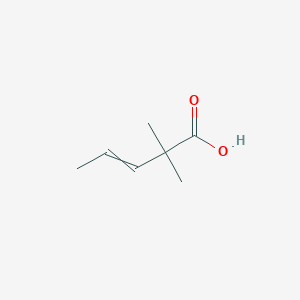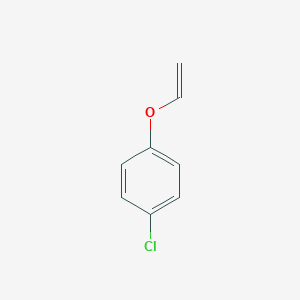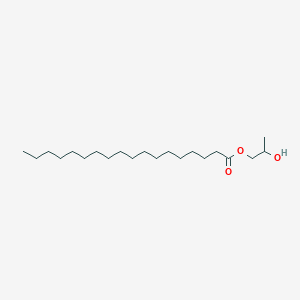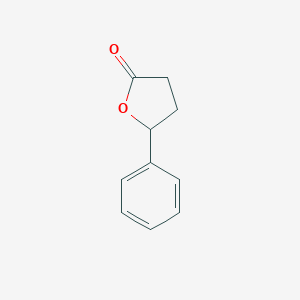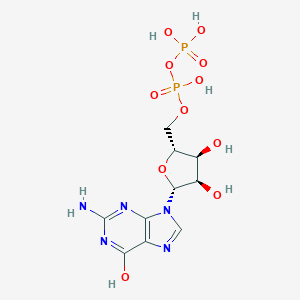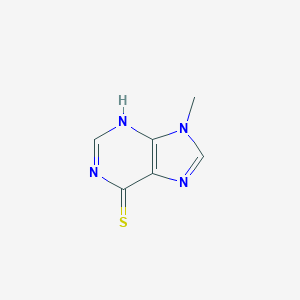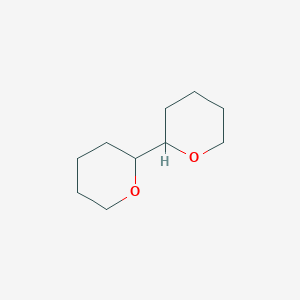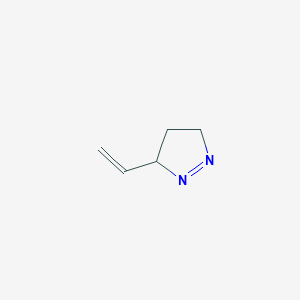
3-Ethenyl-4,5-dihydro-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-4,5-dihydro-3H-pyrazole is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-4,5-dihydro-3H-pyrazole is not fully understood. However, it has been suggested that its antitumor activity may be attributed to its ability to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
3-Ethenyl-4,5-dihydro-3H-pyrazole has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, it has been reported to have low toxicity towards normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethenyl-4,5-dihydro-3H-pyrazole in lab experiments is its low toxicity towards normal cells, which makes it a safer alternative to other compounds that may have harmful effects. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the use of 3-Ethenyl-4,5-dihydro-3H-pyrazole in scientific research. One potential direction is its use as a potential anticancer agent, either alone or in combination with other compounds. Another direction is its potential application in the field of organic synthesis, as a versatile building block for the synthesis of various heterocyclic compounds. Furthermore, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for better efficacy and bioavailability.
In conclusion, 3-Ethenyl-4,5-dihydro-3H-pyrazole is a promising compound with potential applications in various scientific research fields. Its unique properties, such as its low toxicity towards normal cells, make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and formulation for better efficacy and bioavailability.
Métodos De Síntesis
The synthesis of 3-Ethenyl-4,5-dihydro-3H-pyrazole can be achieved through several methods, including the reaction of ethyl acetoacetate with hydrazine hydrate and acetaldehyde, or the reaction of 1,3-dimethylbarbituric acid with hydrazine hydrate and acetaldehyde. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
3-Ethenyl-4,5-dihydro-3H-pyrazole has been widely used in scientific research due to its unique properties. It has been reported to possess antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the field of organic synthesis as a versatile building block for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
15779-79-0 |
|---|---|
Nombre del producto |
3-Ethenyl-4,5-dihydro-3H-pyrazole |
Fórmula molecular |
C5H8N2 |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
3-ethenyl-4,5-dihydro-3H-pyrazole |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h2,5H,1,3-4H2 |
Clave InChI |
CDXTZRWTZNBCJE-UHFFFAOYSA-N |
SMILES |
C=CC1CCN=N1 |
SMILES canónico |
C=CC1CCN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




